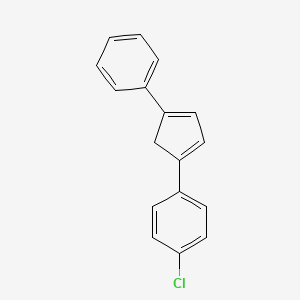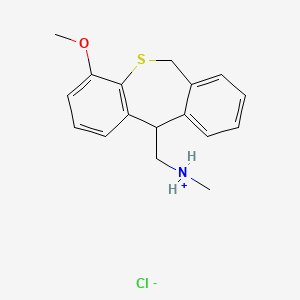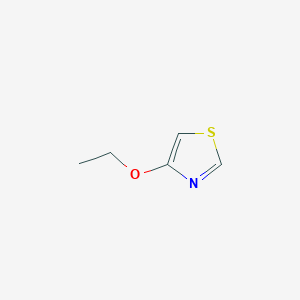
6-Ethyl-1-(4-ethylphenyl)-4-methoxynaphthalene-2,3-dicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Ethyl-1-(4-ethylphenyl)-4-methoxynaphthalene-2,3-dicarbonitrile is an organic compound with a complex structure that includes naphthalene, phenyl, and nitrile functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-1-(4-ethylphenyl)-4-methoxynaphthalene-2,3-dicarbonitrile typically involves multi-step organic reactions. The starting materials often include naphthalene derivatives, which undergo a series of reactions such as alkylation, nitration, and methoxylation. The reaction conditions may vary, but common solvents include chloroform and other organic solvents, with catalysts like TiCl4 being used to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while ensuring safety and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
6-Ethyl-1-(4-ethylphenyl)-4-methoxynaphthalene-2,3-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield naphthoquinones, while reduction could produce dihydronaphthalenes.
科学的研究の応用
6-Ethyl-1-(4-ethylphenyl)-4-methoxynaphthalene-2,3-dicarbonitrile has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which 6-Ethyl-1-(4-ethylphenyl)-4-methoxynaphthalene-2,3-dicarbonitrile exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The pathways involved can vary depending on the specific application, but often include modulation of signal transduction pathways and alteration of gene expression.
類似化合物との比較
Similar Compounds
1-Methoxy-4-phenyl-2-naphthylamine: Similar structure but with an amine group instead of nitrile.
4-Ethyl-1-methoxy-2-naphthylamine: Similar structure but with an amine group and different substitution pattern.
特性
CAS番号 |
79781-48-9 |
|---|---|
分子式 |
C23H20N2O |
分子量 |
340.4 g/mol |
IUPAC名 |
6-ethyl-1-(4-ethylphenyl)-4-methoxynaphthalene-2,3-dicarbonitrile |
InChI |
InChI=1S/C23H20N2O/c1-4-15-6-9-17(10-7-15)22-18-11-8-16(5-2)12-19(18)23(26-3)21(14-25)20(22)13-24/h6-12H,4-5H2,1-3H3 |
InChIキー |
SDPFUOAFZHCWAP-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=C(C=C1)C2=C(C(=C(C3=C2C=CC(=C3)CC)OC)C#N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Nitro-3-[(5-nitrothiophen-2-yl)sulfanyl]thiophene](/img/structure/B14430127.png)


![2-Phenoxy-4,6-bis[(prop-2-en-1-yl)oxy]-1,3,5-triazine](/img/structure/B14430137.png)

![Pentacyclo[7.3.1.14,12.02,7.06,11]tetradecan-1-amine](/img/structure/B14430158.png)



![2-Diazo-1-[4-(4-methoxyphenyl)cyclohex-3-en-1-yl]ethanone](/img/structure/B14430198.png)


